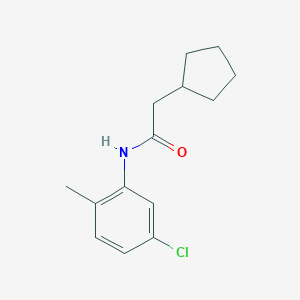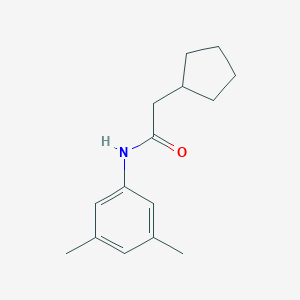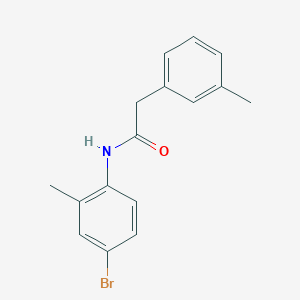![molecular formula C21H19BrN2O4S B308785 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B308785.png)
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of RAF kinase, which is a key enzyme in the RAF/MEK/ERK pathway. This pathway is often overactive in cancer cells, leading to uncontrolled cell growth and division. 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 also inhibits the activity of VEGFR, which is a protein that is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and physiological effects:
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has also been shown to reduce the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways that are involved in cancer cell growth and survival. However, one limitation of using 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in lab experiments is that it has been shown to have off-target effects on other enzymes and proteins. This can make it difficult to interpret the results of experiments that use 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006.
Orientations Futures
There are several future directions for research on 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors of the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006. Additionally, there is ongoing research on the use of 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Méthodes De Synthèse
The synthesis of 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethoxyaniline, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway.
Propriétés
Nom du produit |
3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C21H19BrN2O4S |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)sulfonylamino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19BrN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-6-5-7-17(14-15)24-29(26,27)18-12-10-16(22)11-13-18/h3-14,24H,2H2,1H3,(H,23,25) |
Clé InChI |
AYIDCKQCCWZICZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)



![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)


